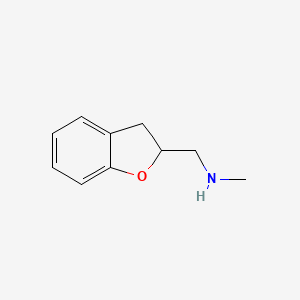

2-Methylaminomethyl coumaran

Overview

Description

Synthesis Analysis

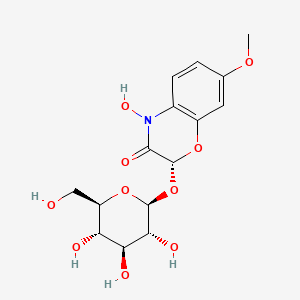

Coumarins, including 2-MAMC, can be synthesized using various methods. One such method involves the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Molecular Structure Analysis

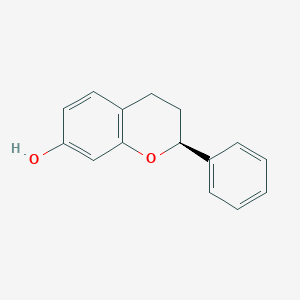

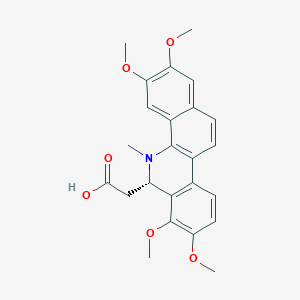

The molecular structure of coumarin derivatives, including 2-MAMC, has been studied extensively. The coumarin moiety exhibits planarity in all the compounds with average dihedral angles between the pyran and fused benzene rings and between the benzopyran and terminal benzene rings .Chemical Reactions Analysis

The chemical reactions of coumarin derivatives have been explored in various studies. For instance, one study demonstrated that the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives depend on their molecular structure and the functional groups present. They possess interesting photophysical properties depending on the fused coumarin ring systems .Scientific Research Applications

Medicinal Chemistry: Neurodegenerative Diseases

2-Methylaminomethyl coumaran derivatives have shown promise in the treatment of neurodegenerative diseases. Their ability to bind to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions makes them suitable for designing drugs aimed at ameliorating conditions like Alzheimer’s and Parkinson’s disease .

Cancer Therapeutics

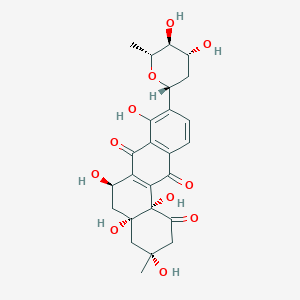

The unique chemical structure of coumarins facilitates the development of antitumor agents. Specific derivatives of 2-Methylaminomethyl coumaran have been explored for their cytotoxic activities against various cancer cell lines, offering a pathway for the development of new oncological treatments .

Anti-inflammatory Applications

Coumarin compounds, including 2-Methylaminomethyl coumaran, exhibit significant anti-inflammatory properties. They are being studied for their potential to inhibit pro-inflammatory cytokines, which could lead to new treatments for chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of coumarins is well-documented. Derivatives of 2-Methylaminomethyl coumaran are being researched for their effectiveness against a range of microbial pathogens, which could be crucial in the fight against antibiotic-resistant bacteria .

Anticoagulant Drugs

Some coumarin derivatives are already in use as anticoagulant drugs. Research into 2-Methylaminomethyl coumaran could lead to the development of new anticoagulants that are more effective or have fewer side effects than current medications like warfarin .

Treatment of Vitiligo

Coumarins have been used in the treatment of vitiligo, a condition characterized by the loss of skin pigmentation. 2-Methylaminomethyl coumaran may play a role in the synthesis of drugs like trioxsalen, which is used in phototherapy for vitiligo .

Fluorescent Labeling of Biomolecules

Due to their fluorescent properties, coumarins are used in the labeling of biomolecules. 2-Methylaminomethyl coumaran could be utilized in the development of novel fluorescent tags for research in cellular biology, aiding in the visualization of cellular processes .

Metal Ion Detection

The ability of coumarins to act as fluorophores also extends to the detection of metal ions. This has implications for environmental monitoring and the development of sensors that can detect metal ion concentrations in various settings .

Mechanism of Action

Target of Action

Coumarin-based compounds, such as 2-Methylaminomethyl coumaran, are known to have a wide range of biological and therapeutic properties . They are secondary metabolites made up of benzene and α-pyrone rings fused together . The primary targets of these compounds are often proteins or enzymes that play crucial roles in various biological processes.

Mode of Action

The mode of action of coumarin-based compounds is diverse and depends on the specific compound and its targets. Generally, these compounds interact with their targets through various mechanisms, including hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . The unique chemical structure of coumarin facilitates these interactions . .

Biochemical Pathways

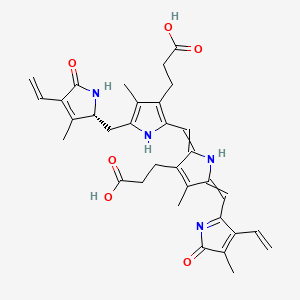

Coumarins originate from the general phenylpropanoid pathway in plants . The biosynthesis of coumarins involves various enzymes such as coumaroyl-CoA 2′-hydroxylase (C2′H), coumaroyl-CoA 2′-O-β-d-glucosyltransferase (UGT), and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) . These enzymes catalyze various modifications and conversions to produce different coumarin derivatives . .

Pharmacokinetics

The pharmacokinetics of coumarin-based compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can significantly impact their bioavailability and therapeutic effects . .

Result of Action

The result of the action of coumarin-based compounds can vary widely, depending on the specific compound and its targets. These compounds have been shown to have numerous biological and therapeutic properties, including potential treatment for various ailments, such as cancer, metabolic, and degenerative disorders . .

Safety and Hazards

Future Directions

Coumarin-based compounds, including 2-MAMC, are gaining attention in the field of medicinal chemistry. They have been shown to combat several diseases and have potential for use as antiprotozoal agents against neglected tropical diseases. More coumarin-based hybrids with potent activity are expected to emerge in the future, assisting in the discovery and development of more effective therapeutic agents .

properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGKHRKVBNBRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33357-26-5 (hydrochloride) | |

| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50943453 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylaminomethyl coumaran | |

CAS RN |

21130-01-8 | |

| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

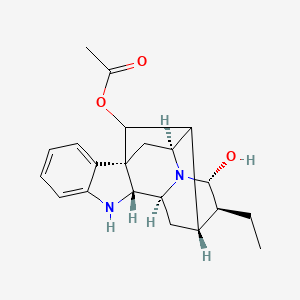

![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate](/img/structure/B1205349.png)